molecular formula C10H11NO3 B1333360 N-(4-acetyl-3-hydroxyphenyl)acetamide CAS No. 40547-58-8

N-(4-acetyl-3-hydroxyphenyl)acetamide

Cat. No. B1333360
CAS RN: 40547-58-8
M. Wt: 193.2 g/mol
InChI Key: ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
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Description

“N-(4-acetyl-3-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO3 . It is also known as Acetaminophen, 4’-Hydroxyacetanilide, 4-Acetamidophenol, N-(4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, and Paracetamol .


Molecular Structure Analysis

The molecular structure of “N-(4-acetyl-3-hydroxyphenyl)acetamide” has been analyzed using various methods such as FTIR, UV, and MS . The compound has a molecular weight of 193.20 g/mol . The InChI code is 1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) .


Physical And Chemical Properties Analysis

“N-(4-acetyl-3-hydroxyphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 193.20 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

  • Application : N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Its production involves chemoselective monoacetylation, showcasing the importance of acetylation processes in drug development (Magadum & Yadav, 2018).

Synthesis and Structural Analysis

  • Application : N-(2-Hydroxyphenyl)acetamide derivatives, closely related to N-(4-acetyl-3-hydroxyphenyl)acetamide, have been synthesized and studied for their structure using NMR spectroscopy and X-ray crystallography. These studies are crucial in understanding the chemical and physical properties of such compounds (Nikonov et al., 2016).

Pathway to Synthesize Other Chemicals

  • Application : The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving N-(4-acetyl-3-hydroxyphenyl)acetamide as an intermediate, demonstrates the compound's role in producing various chemicals. This showcases its versatility in chemical synthesis processes (Teng Da-wei, 2011).

Electrochemical Synthesis Applications

  • Application : Electrochemical methods have been employed to synthesize acetaminophen derivatives, highlighting the role of electrochemistry in creating variations of compounds like N-(4-acetyl-3-hydroxyphenyl)acetamide for potential therapeutic applications (Nematollahi et al., 2014).

Involvement in Green Chemistry

  • Application : The compound N-(3-Amino-4-methoxyphenyl)acetamide, similar in structure to N-(4-acetyl-3-hydroxyphenyl)acetamide, is used in the production of azo disperse dyes. It highlights the application in green chemistry practices, like catalytic hydrogenation, for safer and more efficient chemical production processes (Zhang Qun-feng, 2008).

Safety And Hazards

Handling of “N-(4-acetyl-3-hydroxyphenyl)acetamide” requires personal protective equipment. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . The compound is stored in a refrigerator .

properties

IUPAC Name

N-(4-acetyl-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379440
Record name N-(4-acetyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

CAS RN

40547-58-8
Record name N-(4-acetyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67.5 g (0.41 mol)3-acetamidoanisol are suspended in 200 ml 1,2-dichloroethane and cooled in an ice bath. 217 g (1.64 mol) AlCl3 and after it 38.5 g (0.49 mol) acetylchloride were added successively. Stirring was continued 1/2 hour. After 5 hours the reaction was quenched with ice and ethylacetate and water were added. The organic layer was seperated, washed with water, dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from dioxane and water.
Quantity
67.5 g
Type
reactant
Reaction Step One
Name
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Sun, Y Zhao, J Zhao, Z Xie, X Lei… - Drug Development …, 2023 - Wiley Online Library
Simultaneous targeting of tumor vasculature and inhibitors of tumor cell glycolysis may be a promising antitumor strategy. Here, we reported the total synthesis and biological evaluation …
Number of citations: 3 onlinelibrary.wiley.com
C Schultze, B Schmidt - The Journal of Organic Chemistry, 2018 - ACS Publications
The one-pot synthesis of 8-prenylcoumarins from 1,1-dimethylallylated salicylaldehydes and the stabilized ylide [(ethoxycarbonyl)methylene]triphenylphosphorane under microwave …
Number of citations: 31 pubs.acs.org

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